cis-ent-Tadalafil-d3

PDE5 inhibition stereoisomer activity impurity profiling

Researchers face matrix effects and ion suppression in tadalafil LC-MS/MS assays, compromising quantification accuracy. cis-ent-Tadalafil-d3 solves this as a deuterated internal standard with a +3 Da mass shift, enabling precise correction across a validated linear range (e.g., 5-1,000 ng/mL). • Also serves as the reference standard for Tadalafil EP Impurity B (ent-Tadalafil), with chiral HPLC baseline separation (LOQ: 1.20 ng) for ANDA submissions. • Near-identical physicochemical properties ensure high recovery rates (98.95-100.61%). Supplied with full characterization data for regulatory compliance.

Molecular Formula C22H19N3O4
Molecular Weight 389.4 g/mol
CAS No. 629652-72-8
Cat. No. B138281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-ent-Tadalafil-d3
CAS629652-72-8
Synonyms(6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione;  L-Tadalafil;  L-Tildenafil;  Tadalafil USP Impurity B
Molecular FormulaC22H19N3O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
InChIInChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1
InChIKeyWOXKDUGGOYFFRN-KKSFZXQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-ent-Tadalafil-d3: Deuterated Pharmacopoeial Impurity


cis-ent-Tadalafil-d3 (CAS 629652-72-8) is a stable, isotopically labeled stereoisomer of tadalafil, classified as a deuterated impurity standard. It is specifically the deuterated (6S,12aS)-enantiomer of tadalafil, a compound known as Tadalafil EP Impurity B (ent-Tadalafil) [1]. The compound incorporates three deuterium atoms (molecular formula C22H16D3N3O4, molecular weight 392.42 g/mol) at the N-methyl position of the piperazinedione ring, providing a distinct mass shift (+3 Da) relative to its non-deuterated counterpart [2]. This deuterium labeling ensures precise and reliable analytical results in mass spectrometry applications, making it an essential tool for pharmaceutical analysis, method development, and pharmacokinetic studies .

Identity

Deuterated EP Impurity B standard

Stereochemistry

Chiral (6S,12aS)-enantiomer for impurity profiling

Workflow

LC-MS/MS internal standard and chiral HPLC reference

Why cis-ent-Tadalafil-d3 Cannot Be Replaced


Direct substitution of cis-ent-Tadalafil-d3 with a non-deuterated or stereochemically distinct tadalafil analog compromises analytical accuracy and regulatory compliance. As a deuterated compound, cis-ent-Tadalafil-d3 provides a distinct +3 Da mass shift, essential for its role as an internal standard in LC-MS/MS assays, eliminating matrix effects and ion suppression that can plague non-deuterated surrogates [1]. Furthermore, the (6S,12aS)-stereochemistry defines it as a specific pharmacopoeial impurity (EP Impurity B), which is chromatographically distinct from the active (6R,12aR)-enantiomer and other diastereomers like (6R,12aS) and (6S,12aR) [2]. Using a different impurity standard or the active pharmaceutical ingredient (API) itself would yield inaccurate quantification, leading to failed method validation, erroneous impurity profiling, and non-compliance with EP/USP monograph specifications . The quantitative evidence below underscores why only cis-ent-Tadalafil-d3 can serve its unique dual role as a validated, deuterated internal standard and a precise marker for this specific impurity.

!

Non-deuterated analog

Lacks the +3 Da mass shift; matrix-effect correction may be compromised in LC-MS/MS.

!

Alternative stereoisomer

Diastereomers or the active (6R,12aS)-enantiomer alter chiral resolution and impurity quantification.

!

Non-pharmacopoeial impurity

May lack official EP/USP identity; traceability for regulatory documentation can be insufficient.

Quantitative Advantages of cis-ent-Tadalafil-d3


PDE5 Inactivity: Deuterated Impurity Standard

cis-ent-Tadalafil-d3 is the deuterated form of ent-Tadalafil, which is the (6S,12aS)-enantiomer of tadalafil. In head-to-head biochemical assays, ent-Tadalafil is inactive as a PDE5 inhibitor at concentrations up to 10 µM, whereas the active (6R,12aS)-enantiomer (tadalafil) exhibits an IC50 of 0.090 µM [1]. This >100-fold difference in potency confirms that the (6S,12aS) stereoisomer, and thus its deuterated analog, does not contribute to the therapeutic effect and can be used as a reliable, biologically inert internal standard or impurity marker without confounding pharmacological activity .

PDE5 activity
Head-to-head
Target: inactive at ≤10 µM
Active (6R,12aS): IC50 0.090 µM
Difference: >100-fold

Confirms inertness as impurity marker; no PDE5 interference in bioassays

Based on ent-Tadalafil biochemical assay; supports internal standard use

PDE5 inhibition stereoisomer activity impurity profiling

Chiral Resolution vs. Active Drug and Diastereomers

A validated chiral HPLC method demonstrates baseline separation (resolution > 2.0) for all four tadalafil stereoisomers: (6R,12aS), (6R,12aR), (6S,12aS), and (6S,12aR) within 30 minutes [1]. The (6S,12aS)-isomer, which corresponds to the non-deuterated form of cis-ent-Tadalafil-d3, has a distinct retention time and a limit of quantitation (LOQ) of 1.20 ng [1]. This quantifiable LOQ is higher than that of the active (6R,12aS)-enantiomer (0.60 ng) and lower than that of the (6S,12aR)-diastereomer (1.80 ng), demonstrating that the target compound can be precisely measured at levels relevant for impurity control and internal standard applications [2].

Chiral resolution
Head-to-head
LOQ (6S,12aS): 1.20 ng
Active (6R,12aS): 0.60 ng
(6R,12aR): 0.90 ng · (6S,12aR): 1.80 ng

Validated separation enables precise impurity quantification for monograph limits

Chiralpak AD, hexane-IPA, UV 220 nm; resolution >2.0

Chiral HPLC stereoisomer separation analytical method validation

Deuterium Mass Shift Advantage for Internal Standard

cis-ent-Tadalafil-d3 provides a +3 Da mass shift relative to its non-deuterated counterpart (molecular weight 392.42 g/mol vs. 389.40 g/mol) . In a validated LC-MS/MS method for tadalafil quantitation in human plasma, the use of a deuterated internal standard (tadalafil-d3) resulted in minimal matrix effects and high, reproducible recovery rates (98.95% to 100.61%) [1]. While a direct, side-by-side comparison with a non-deuterated internal standard is not available in this specific study, the established principle of isotope dilution mass spectrometry dictates that the use of a co-eluting, isotopically distinct internal standard like cis-ent-Tadalafil-d3 corrects for variations in sample preparation, ionization efficiency, and instrument drift, which a non-deuterated structural analog cannot achieve [2].

Mass shift
Class-level
+3 Da mass shift (392.42 vs 389.40 g/mol)
Reported IS recovery: 98.95–100.61%

Supports matrix-effect correction and reliable ion suppression control

Class-level inference; analogous deuterated tadalafil IS data

LC-MS/MS deuterated internal standard matrix effect

Official EP/USP Impurity Designation

cis-ent-Tadalafil-d3 is the deuterated form of Tadalafil EP Impurity B, which is also designated as Tadalafil USP Impurity B [1]. This official status is in contrast to other related compounds, such as Tadalafil-d3 (which is a deuterated active drug or its demethyl metabolite) or non-pharmacopoeial impurities that lack a defined regulatory identity . The compound is explicitly supplied for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [2]. Its availability as a USP Reference Standard (Catalog No. 1A14780) further underscores its recognized role in ensuring the identity, strength, quality, and purity of tadalafil drug products .

Regulatory status
Context-dependent
EP Impurity B / USP Impurity B
Defined acceptance limits in pharmacopoeial monographs

Official standard supports method validation and regulatory documentation

USP Catalog No. 1A14780; traceable identity

Pharmacopoeial impurity ANDA regulatory compliance

Validated Applications for cis-ent-Tadalafil-d3


LC-MS/MS Method Validation for Tadalafil

Use cis-ent-Tadalafil-d3 as a deuterated internal standard to correct for matrix effects and ensure accurate quantification of tadalafil in plasma, urine, or tissue homogenates. Its +3 Da mass shift and near-identical physicochemical properties to the analyte enable precise measurement across a validated linear range (e.g., 5–1,000 ng/mL) as demonstrated in published methods [1]. The minimal matrix effect and high recovery rates (98.95-100.61%) reported for similar deuterated standards support its use in robust bioanalytical assays [2].

Impurity Profiling for Tadalafil API and Products

Employ cis-ent-Tadalafil-d3 as a reference standard for the identification and quantification of Tadalafil EP Impurity B (ent-Tadalafil) in drug substances and dosage forms. The validated chiral HPLC method provides baseline separation of the (6S,12aS)-isomer from other stereoisomers, with a quantitation limit of 1.20 ng, enabling precise control of this impurity to meet pharmacopoeial acceptance criteria [3]. Its use is essential for ANDA submissions and commercial batch release testing [4].

ADME and Metabolic Pathway Analysis

Utilize cis-ent-Tadalafil-d3 as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of tadalafil. The deuterium labeling allows for differentiation between the administered compound and its metabolites, providing insights into metabolic pathways and drug-drug interactions . As an inactive stereoisomer, it does not interfere with PDE5-mediated pharmacological effects, ensuring that observed biological responses are solely attributable to the active drug [5].

Regulatory Submission and Pharmacopoeial Compliance

Procure cis-ent-Tadalafil-d3 as a USP or EP reference standard (e.g., USP Catalog No. 1A14780) to support analytical method validation and quality control in accordance with regulatory guidelines. Its identity as an official impurity ensures that analytical data is traceable to a recognized standard, facilitating successful ANDA, NDA, or DMF submissions to agencies like the FDA and EMA .

Application
Selection Property
Validation Focus
Bioanalytical LC-MS/MS assay
Deuterated internal standard with +3 Da mass shift
Matrix-effect correction and extraction recovery in research matrices
Impurity profiling for tadalafil drug substances
Chiral (6S,12aS)-enantiomer reference standard
Chiral HPLC resolution and compliance with EP/USP impurity limits
ADME and metabolite pathway studies
Stable isotope labeling for analyte tracing
Differentiation from metabolites without confounding PDE5 activity
Method validation documentation
Pharmacopoeial identity (EP/USP Impurity B)
Traceability to official reference standard for regulatory review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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